2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Description
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a fused heterocyclic compound featuring a triazole ring annulated to a quinazoline scaffold, substituted at position 2 with a 4-nitrophenyl group. Its synthesis involves cyclocondensation reactions, yielding a product with a high melting point (>300°C, DMF) and distinct spectral properties (¹H-NMR: δ 8.54–7.71 ppm; EI-MS: m/z = 292 [M+1]) . The 4-nitro substituent introduces strong electron-withdrawing effects, influencing both physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O2/c21-20(22)11-7-5-10(6-8-11)14-17-15-12-3-1-2-4-13(12)16-9-19(15)18-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILHGVFUHQTXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406634 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832139-49-8 | |
| Record name | [1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, supported by various research findings and data.
Synthesis
The synthesis of this compound typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in acidic media. This process leads to the formation of different isomers and derivatives through reactions such as Dimroth rearrangement and cross-coupling methods. The yield of these reactions can be as high as 91% .
Biological Activities
The biological activities of this compound and its derivatives have been evaluated in several studies:
- Antihypertensive Activity : A series of 1,2,4-triazolo[1,5-a]quinazolines were tested for their effects on heart rate and blood pressure using the tail cuff method on rats. Some derivatives exhibited significant antihypertensive effects and potential as adrenoblockers .
- Cytotoxicity : The compound has shown promising cytotoxic activity against various cancer cell lines. For instance, derivatives demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The presence of specific substituents significantly influenced their cytotoxic potency .
- Topoisomerase Inhibition : New derivatives were identified as intercalative inhibitors of Topoisomerase II. These compounds displayed high binding affinity to DNA and showed variable activity against Topoisomerase II compared to other quinazoline derivatives .
Case Study 1: Antihypertensive Effects
A study evaluated a new series of triazoloquinazolines for their antihypertensive properties. The results indicated that certain compounds abolished tachycardia associated with parent compounds and suggested that modifications could lead to enhanced cardiac stimulant effects .
Case Study 2: Cytotoxic Activity
In another investigation focused on cytotoxicity, a derivative of [1,2,4]triazolo[4,3-c]quinazoline was reported to have an IC50 value of 6.29 μM against HepG2 cells. This study highlighted the importance of substituent variations in enhancing biological activity .
Data Tables
| Compound Name | IC50 (μM) | Cell Line | Biological Activity |
|---|---|---|---|
| Compound 16 | 6.29 | HepG2 | Cytotoxicity |
| Compound 17 | 2.44 | HCT-116 | Cytotoxicity |
| Compound A | N/A | Rat Model | Antihypertensive Activity |
Scientific Research Applications
Adenosine Receptor Antagonism
One of the most significant applications of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline derivatives is their activity as adenosine receptor antagonists . Research has shown that derivatives of this compound can selectively inhibit various adenosine receptors (ARs), particularly the A3 receptor. For instance, studies have identified several derivatives with high affinity for the human A3 AR, such as 3,5-diphenyl[1,2,4]triazolo[4,3-c]quinazoline with a Ki value of 1.16 nM . This selective antagonism is crucial for developing therapeutic agents targeting conditions like cancer and inflammatory diseases.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties . A series of derivatives were synthesized and tested against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL . This suggests that these compounds could serve as effective alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance.
Antitumor Potential
Another area of interest is the anticancer activity of this compound derivatives. In vitro studies have demonstrated that certain compounds exhibit cytotoxic effects on various cancer cell lines with effective concentrations ranging from 3.12 to 67.38 μM . The mechanisms behind this activity are being explored through molecular docking studies to identify interactions with key proteins involved in cancer progression.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times . Understanding the structural characteristics through techniques like X-ray crystallography can provide insights into how modifications to the compound's structure influence its biological activity.
Case Studies and Experimental Findings
Chemical Reactions Analysis
Reduction of Nitro Group
The 4-nitrophenyl substituent undergoes selective reduction to form an amine derivative, enabling further functionalization. Key conditions and outcomes include:
This reduction is critical for synthesizing bioactive analogs, as the amine group facilitates interactions with biological targets .
Nucleophilic Substitution Reactions
The chlorine atom at position 5 (if present) and sulfanyl groups participate in nucleophilic displacements:
At Position 5
At Sulfanyl Group
2-Sulfanyl derivatives react with:
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Cyanide ions : Form acetonitrile analogs for further cyclization.
-
Alkyl halides : Yield thioether-linked prodrugs.
Electrophilic Aromatic Substitution
The quinazoline ring undergoes electrophilic reactions at electron-rich positions:
Thionation and Chlorination
| Reagent | Target Site | Product | Use Case |
|---|---|---|---|
| Lawesson’s reagent | Lactam moiety | Thiolactam derivative | Improves metabolic stability . |
| PCl₅ | C=O group | 5-Chloro analog | Enables nucleophilic substitutions . |
Ring Expansion
Treatment with anhydrides (e.g., phthalic anhydride) yields tetracyclic systems via cyclo-condensation .
Oxidation and Redox Activity
The nitro group and triazole ring participate in redox reactions:
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Oxidation : MnO₂ converts benzylic CH₂ groups to ketones.
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Redox Cycling : Generates reactive oxygen species (ROS) under physiological conditions, contributing to anticancer activity .
Complexation with Biomolecules
The planar triazoloquinazoline core intercalates with DNA, while the nitro group stabilizes π-π stacking. Key interactions include:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Classification and Key Properties
The biological and chemical profiles of triazoloquinazolines are highly substituent-dependent. Below is a comparative analysis of 2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline with analogs bearing different substituents:
Anticancer Activity
- Its nitro group may mimic nitro-containing pharmacophores in established anticancer drugs.
- Thioether Derivatives : Compounds like 2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids show moderate cytotoxicity but lack the specificity of nitro-substituted variants .
Antimicrobial Activity
- Nitro vs. The nitro group’s polarity may reduce membrane permeability compared to lipophilic thioethers.
Photophysical and Material Properties
- Fluorescence: Unlike 5-aminobiphenyl-substituted triazoloquinazolines, which show high fluorescence quantum yields (Φ = 0.4–0.8), the nitro group in this compound likely quenches fluorescence due to intramolecular charge transfer .
- Electrochemical Behavior : The nitro group reduces the HOMO-LUMO gap compared to alkyl-substituted derivatives, as observed in cyclic voltammetry studies .
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with substituted quinazoline precursors. For example, glacial acetic acid is used as a solvent and catalyst for reacting {2-[3-aryl-1H-1,2,4-triazol-5-yl]phenyl}amine derivatives with nitrophenyl substituents . Key optimization steps include:
- Temperature control : Reactions often proceed at reflux (100–110°C) to ensure complete cyclization.
- Substituent selection : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance reactivity, as seen in analogs with 4-fluorophenyl or 3-trifluoromethylphenyl groups yielding 39.5–45% .
- Purification : Recrystallization from ethanol or DMF improves purity (melting points: 196–198°C for related analogs) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H NMR : Characteristic peaks include aromatic protons (δ 7.03–7.34 ppm for the quinazoline core) and substituent-specific shifts (e.g., δ 2.52 ppm for methyl groups) .
- LC-MS : Molecular ion peaks (e.g., m/z 356.3 for 2-(4-fluorophenyl) derivatives) confirm molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (e.g., C: 72.31%, H: 5.19%, N: 16.88% for 5-cyclopentyl derivatives) .
Advanced: How can researchers resolve discrepancies in antimicrobial activity data across structurally similar triazoloquinazolines?
Answer:
Contradictions often arise from substituent effects or assay conditions. Methodological strategies include:
- Standardized testing : Use Mueller–Hinton agar and reference strains (e.g., Staphylococcus aureus ATCC 25923) with controls like nitrofurantoin .
- Substituent variation : Compare analogs with halogen (e.g., 6-bromo) vs. electron-donating groups (e.g., 8-methyl) to correlate structure-activity relationships (SAR). For example, 6-bromo derivatives show enhanced antifungal activity against Candida albicans .
- Dose-response curves : Quantify minimum inhibitory concentrations (MICs) to avoid false negatives due to solubility limitations (e.g., poor aqueous solubility in polar solvents) .
Advanced: What crystallographic methods are employed to analyze the planar structure of triazoloquinazoline derivatives?
Answer:
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C9–N4–C8–N1: 179.4°) and confirms planarity of the fused triazoloquinazoline system .
- Hydrogen bonding analysis : Identifies dimer formation via N–H···O interactions (e.g., distance restraints: N–H = 0.88±0.01 Å) .
- Torsional angles : Measures alignment of substituents (e.g., phenoxy groups at 59.3° relative to the core) .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Docking studies : Simulate interactions with microbial targets (e.g., fungal cytochrome P450) using software like AutoDock.
- QSAR models : Correlate substituent parameters (e.g., Hammett σ values) with MICs to prioritize synthetic targets .
Advanced: What strategies mitigate solubility challenges during in vitro testing of this compound?
Answer:
- Co-solvent systems : Use DMF or dioxane (≤5% v/v) to enhance solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve aqueous compatibility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: How do synthetic route variations (e.g., copper catalysis vs. acid-mediated cyclization) impact product purity?
Answer:
- Copper-catalyzed routes : Reduce byproducts (e.g., via azide-alkyne cycloadditions) but require rigorous metal removal to avoid interference in bioassays .
- Acid-mediated cyclization : Higher yields (e.g., 39.5–45%) but may generate acidic impurities requiring neutralization .
- Chromatographic validation : Use HPLC with C18 columns to quantify residual reactants (e.g., hydrazine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
